molecular formula C12H24N2 B3022843 1-Ethyl-4,4'-bipiperidine CAS No. 205059-32-1

1-Ethyl-4,4'-bipiperidine

Cat. No.: B3022843
CAS No.: 205059-32-1
M. Wt: 196.33 g/mol
InChI Key: CSZAEDPCZSKGHE-UHFFFAOYSA-N
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Description

1-Ethyl-4,4’-bipiperidine is a heterocyclic organic compound with the molecular formula C12H24N2. It is characterized by the presence of two piperidine rings connected by a single bond, with an ethyl group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4’-bipiperidine can be synthesized through several methods. One common approach involves the alkylation of 4,4’-bipiperidine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-ethyl-4,4’-bipiperidine often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of precursor compounds in the presence of palladium or nickel catalysts is another method employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-4,4’-bipiperidine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4,4’-bipiperidine is unique due to the presence of the ethyl group, which influences its reactivity and interaction with molecular targets. This modification can enhance its solubility, stability, and biological activity compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAEDPCZSKGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7.6 g (0.023 mol) of 1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine in a mixture of 70 ml of methanol, 30 ml of water and 10 ml of glacial acetic acid was hydrogenated in the presence of 10% palladium/charcoal at room temperature and 3 bar of hydrogen pressure until the uptake of hydrogen had ceased. After working up in the usual way the desired compound was obtained as a colourless oil in a quantitative yield.
Name
1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
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30 mL
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reactant
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10 mL
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reactant
Reaction Step One
Quantity
70 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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